![molecular formula C32H30N2O2 B15251441 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- CAS No. 71335-92-7](/img/structure/B15251441.png)
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its two amino groups attached to the anthracenedione core, each linked to a 4-(1-methylethyl)phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-anthracenedione and 4-(1-methylethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as toluene or xylene.
Procedure: The 9,10-anthracenedione is reacted with 4-(1-methylethyl)aniline in a 1:2 molar ratio. The mixture is heated to promote the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent recovery, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Substitution reactions often involve halogenating agents or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation.
Anthracene Derivatives: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with different substituents.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with methylamino groups.
9,10-Anthracenedione, 1-hydroxy-: A hydroxylated anthraquinone derivative.
Uniqueness
9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71335-92-7 |
|---|---|
Molekularformel |
C32H30N2O2 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
1,5-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-11-15-23(16-12-21)33-27-9-5-7-25-29(27)31(35)26-8-6-10-28(30(26)32(25)36)34-24-17-13-22(14-18-24)20(3)4/h5-20,33-34H,1-4H3 |
InChI-Schlüssel |
XMZQPOLSQHYOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


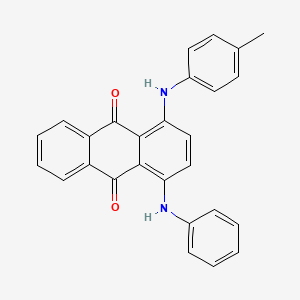

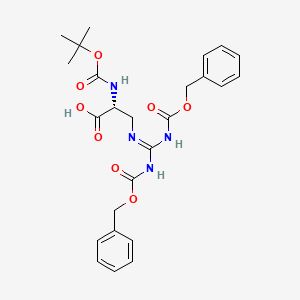
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
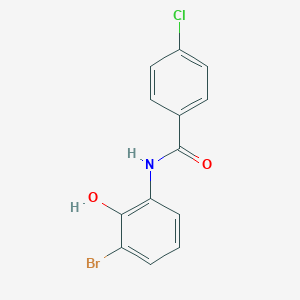
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
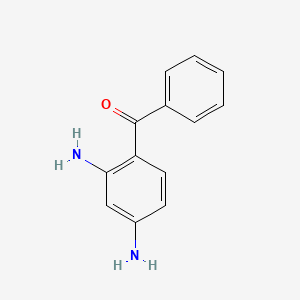
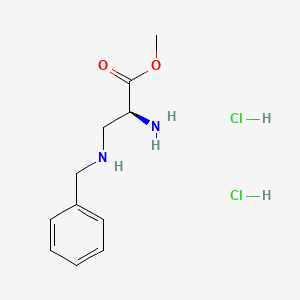
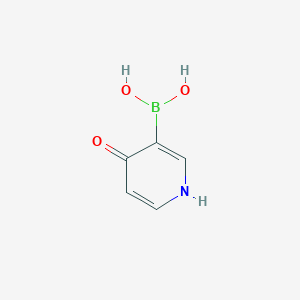
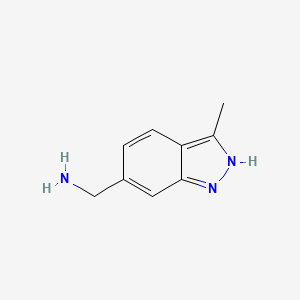
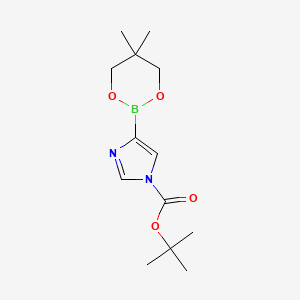
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
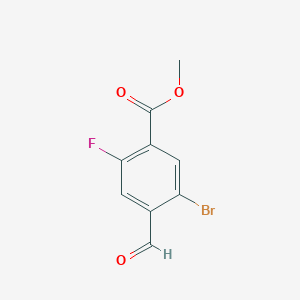
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
